molecular formula C18H31NO4 B562892 Bisoprolol-d5 CAS No. 1189881-87-5

Bisoprolol-d5

Cat. No.: B562892
CAS No.: 1189881-87-5
M. Wt: 330.48
InChI Key: VHYCDWMUTMEGQY-FFNOJTKMSA-N
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Description

Bisoprolol-d5 is a deuterated variant of bisoprolol, specifically designed for use in scientific research, particularly in the field of pharmacokinetics and metabolic studies. The incorporation of deuterium atoms in place of hydrogen allows for a detailed tracing and understanding of bisoprolol’s metabolic pathways without altering its pharmacological properties .

Mechanism of Action

Target of Action

Bisoprolol-d5, like its parent compound Bisoprolol, is a highly cardioselective β1-adrenergic blocking agent . It primarily targets β1-adrenergic receptors, which are predominantly found in the heart. These receptors play a crucial role in regulating heart rate, heart contractility, and cardiac output .

Biochemical Pathways

This results in a reduction in cAMP levels, leading to decreased activation of protein kinase A (PKA), which in turn reduces the phosphorylation of various proteins involved in cardiac contractility .

Pharmacokinetics

This compound is expected to have similar pharmacokinetic properties to Bisoprolol. Bisoprolol is characterized by high oral bioavailability (90%), extensive hepatic metabolism, and equal renal and hepatic clearance . It has a long elimination half-life, allowing for once-daily administration . The incorporation of deuterium atoms in place of hydrogen in this compound allows for a detailed tracing and understanding of Bisoprolol’s metabolic pathways without altering its biochemical behavior .

Result of Action

The molecular and cellular effects of this compound are likely to mirror those of Bisoprolol. By blocking β1-adrenergic receptors, this compound reduces the heart rate and decreases the force of heart muscle contraction, leading to a reduction in blood pressure . At the cellular level, this compound can suppress M-type K+ currents (IK(M)) and erg-mediated K+ currents (IK(erg)) in pituitary cells and hippocampal neurons .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics. Additionally, factors such as pH and temperature can impact the stability of the compound. It’s also worth noting that Bisoprolol has been detected in different aquatic ecosystems, indicating its persistence in the environment . .

Biochemical Analysis

Biochemical Properties

Bisoprolol-d5, like its parent compound bisoprolol, is a highly selective β1-adrenergic antagonist . It interacts with β1-adrenergic receptors, which are mainly found in the heart muscle cells and heart conduction tissue . By blocking these receptors, this compound inhibits the action of catecholamines such as adrenaline, reducing heart rate and blood pressure .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly cardiac cells . It reduces the heart rate and contractility of heart muscle cells by blocking β1-adrenergic receptors . This leads to a decrease in cardiac output, which is beneficial in conditions such as hypertension .

Molecular Mechanism

The molecular mechanism of action of this compound involves the selective and competitive blockade of catecholamine stimulation of β1 adrenergic receptors . This blockade prevents the activation of a signaling cascade that normally leads to increased contractility of the heart muscle and increased heart rate .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have stable effects over time . It has a long half-life of 10–12 hours, suggesting that once-daily administration is adequate to maintain its therapeutic effect . Furthermore, at least 98% of the initial concentration of this compound remained throughout a 6-month study period, indicating its stability .

Metabolic Pathways

This compound is involved in the same metabolic pathways as bisoprolol. It is extensively metabolized in the liver, with a significant first-pass effect . The metabolites, which are inactive and do not accumulate, are eliminated predominantly by the kidneys . This metabolism is insensitive to liver enzyme inhibition and nearly insensitive to liver enzyme induction .

Transport and Distribution

This compound, like bisoprolol, is widely distributed in the body, with the highest concentrations found in the heart, liver, and lungs . It crosses the blood-brain barrier and is also found in saliva . The volume of distribution is associated with total body mass and skeletal muscle index .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bisoprolol-d5 involves the incorporation of deuterium atoms into the bisoprolol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to achieve high yields and purity. The production process is carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Bisoprolol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield bisoprolol oxides, while reduction may produce bisoprolol alcohols .

Scientific Research Applications

Bisoprolol-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

Uniqueness of Bisoprolol-d5: this compound’s uniqueness lies in its deuterated nature, which allows for detailed metabolic studies without altering its pharmacological effects. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required .

Properties

IUPAC Name

1,1,2,3,3-pentadeuterio-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/i11D2,13D2,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYCDWMUTMEGQY-FFNOJTKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)COCCOC(C)C)O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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